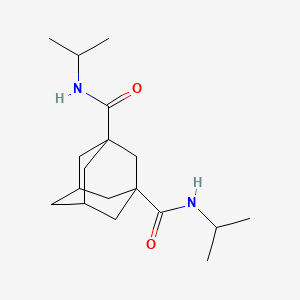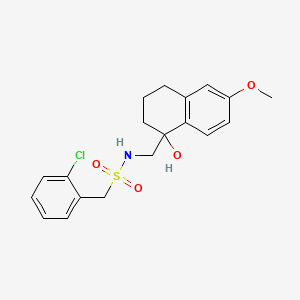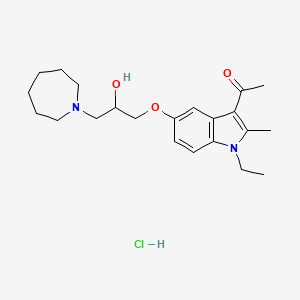
4-(2-Metilpropil)-1,3-oxazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpropyl)-1,3-oxazol-2-amine is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Aplicaciones Científicas De Investigación
4-(2-Methylpropyl)-1,3-oxazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanol with an appropriate carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-(2-Methylpropyl)-1,3-oxazol-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylpropyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylpropyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylpropyl)-1,3-thiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen.
4-(2-Methylpropyl)-1,3-imidazol-2-amine: Contains an additional nitrogen atom in the ring.
4-(2-Methylpropyl)-1,3-pyrazol-2-amine: Contains two nitrogen atoms in the ring.
Uniqueness
4-(2-Methylpropyl)-1,3-oxazol-2-amine is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
4-(2-methylpropyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)3-6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBSBIVHMSQFSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=COC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)


![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418994.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)
![tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B2418998.png)

![1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2419002.png)


![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)

![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)
